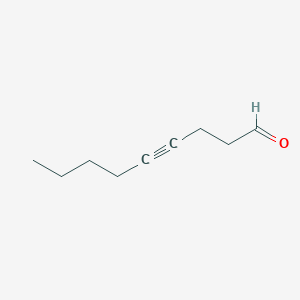
4-Nonynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonynal is an organic compound with the molecular formula C₉H₁₄O It is a type of aldehyde, specifically a nonanal with a triple bond at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nonynal can be synthesized through various methods. One common approach involves the partial oxidation of 4-nonyn-1-ol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-nonyn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the dehydrogenation reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Nonynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 4-Nonyn-1-ol.
Substitution: Various substituted nonynal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nonynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in biological systems, particularly in lipid peroxidation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for oxidative stress.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mecanismo De Acción
The mechanism by which 4-Nonynal exerts its effects involves its reactivity as an aldehyde. It can form adducts with proteins and other biomolecules through nucleophilic addition reactions. This reactivity is crucial in its role in lipid peroxidation, where it can modify cellular components and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nonanal: A saturated aldehyde with similar structural features but lacks the triple bond.
4-Hydroxynonenal: An aldehyde with a hydroxyl group and a double bond, known for its role in oxidative stress.
Uniqueness of 4-Nonynal
This compound is unique due to its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This feature makes it valuable in synthetic chemistry and biological studies.
Propiedades
Número CAS |
21949-79-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
non-4-ynal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h9H,2-4,7-8H2,1H3 |
Clave InChI |
MYFSBXJFCUTRPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















